Homalomenol A
Overview
Description
Homalomenol A is a natural sesquiterpenoid isolated from the roots of Homalomena aromatica . It belongs to the category of natural compounds and its chemical family is sesquiterpenoids . The molecular formula of Homalomenol A is C15H26O2 and its molecular weight is 238.4 .
Molecular Structure Analysis
The molecular structure of Homalomenol A is characterized by a perhydroindane core, which is substituted by a (2-methylprop-1-en-1-yl) group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7 . The specific stereochemistry is 1R,3aR,4R,7S,7aR .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure and functional groups .
Scientific Research Applications
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Pharmacology
- Homalomenol A is a sesquiterpene that has been isolated from the flower buds of Magnolia fargesii .
- It’s used in pharmacological research due to its potential therapeutic properties .
- The methods of application or experimental procedures involve extraction from the flower buds of Magnolia fargesii using various 2D-NMR techniques .
- The outcomes of these studies have led to the revision of the 13 C-NMR chemical shifts of these compounds .
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Antioxidant Research
- Homalomenol A has been found in the roots of Homalomena aromatica and has shown antioxidant activity .
- The ethanolic extract of H. aromatica exhibited maximum total antioxidant activity at 9 μg/ml and 20 μg/ml for all the seven models of free radical scavenging activity .
- The extract showed the presence of phenolics and flavonoids; the reducing power of the extract increased linearly with concentration .
- The results of the present study showed that the crude ethanolic extract of H. aromatica contains high amount of phenolics and flavonoids which is also confirmed by HPTLC and HPLC analysis .
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Ethnopharmacology
- Homalomena aromatica Schott is an aromatic medicinal herb found in Northeast India .
- The rhizomes are known to possess medicinal properties like anti-inflammatory, analgesic, antidepressant, antiseptic, sedative, antispasmodic, treating joint pain, and skin infections .
- The rhizomes contain an essential oil having mainly sesquiterpenoids group that is used for various purposes .
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Antimicrobial Research
- Homalomena vietnamensis is a rare species of the Homalomena genus and only found in Middle region of Vietnam .
- In this study, 10 compounds were found in ethanol extracts of leaf and rhizome of H. vietnamensis, such as cadinane-4β,5α,10α-triol, oplopanone, 4-epi-oplopananol, 2α- hydroxy homalomenol A, 1β,4β,7β-Trihydroxyeudesmane, homalomentetraol, 4-acetoxyoplopananol, 5,7-diepi-2a-acetoxyoplopanone, eudesma 4β, 7α- diol-1β-fumarate), and homalomenol F .
- The antibacterial activity of ethanol extracts of leaf and rhizome from this species has been evaluated by disc diffusion method for the first time .
- The results showed that rhizome extract could inhibit the growth of 5 tested micro-organisms, including of Bacillus cereus, Salmonella enteritidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
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Ethnomedicinal Plant
- Homalomena aromatica Schott is very popular among the Mizo-tribal communities .
- The boiled petiole is used as a vegetable, rhizome as an aromatic stimulant, powdered rhizome as gunpowder, burnt smoke of rhizome as a mosquito repellent and infusion of the plant for easy labor .
- The juice of the whole plant is used as a lotion in skin diseases .
- Besides these, the plant contains strong antimicrobial activity .
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Chemical Composition
- Homalomena vietnamensis is a rare species of the Homalomena genus and only found in the Middle region of Vietnam .
- In this study, 10 compounds were found in ethanol extracts of leaf and rhizome of H. vietnamensis, such as cadinane-4β,5α,10α-triol, oplopanone, 4-epi-oplopananol, 2α- hydroxy homalomenol A, 1β,4β,7β-Trihydroxyeudesmane, homalomentetraol, 4-acetoxyoplopananol, 5,7-diepi-2a-acetoxyoplopanone, eudesma 4β, 7α- diol-1β-fumarate), and homalomenol F .
- The antibacterial activity of ethanol extracts of leaf and rhizome from this species has been evaluated by disc diffusion method for the first time .
- The results showed that rhizome extract could inhibit the growth of 5 tested micro-organisms, including of Bacillus cereus, Salmonella enteritidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Safety And Hazards
Future Directions
While specific future directions for Homalomenol A research are not available in the search results, the field of natural product research is continually evolving. The development of new synthesis methods, the discovery of novel biological activities, and the exploration of structure-function relationships are all potential areas for future research .
properties
IUPAC Name |
(3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMCEEHVCIIPLE-ZSAUSMIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CCC2(C1C(CCC2O)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1CC[C@@]2([C@@H]1[C@@](CC[C@H]2O)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123658 | |
Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homalomenol A | |
CAS RN |
145400-03-9 | |
Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145400-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homalomenol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145400039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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